molecular formula C22H19NO B14083618 2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol

2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol

Cat. No.: B14083618
M. Wt: 313.4 g/mol
InChI Key: ANIBTEIZMWQMNV-UHFFFAOYSA-N
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Description

2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol is a chiral binaphthol derivative characterized by an amino group at the 2' position and methyl groups at the 3,3' positions. Its molecular formula is C₂₂H₁₉NO, with a molecular weight of 313.4 g/mol (CAS: 1210041-74-9) .

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-ol

InChI

InChI=1S/C22H19NO/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12,24H,23H2,1-2H3

InChI Key

ANIBTEIZMWQMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Core Binaphthyl Framework Construction

The binaphthyl backbone is typically assembled via cross-coupling reactions. A modified Ullmann coupling or Suzuki-Miyaura reaction has been employed to link naphthalene subunits. For example, magnesium bis(2,2,6-trimethylpiperidide) (Mg(TMP)₂), prepared from LiTMP and MgBr₂, facilitates the coupling of halogenated naphthalene precursors under mild conditions (60–80°C, THF solvent). This method avoids harsh reagents and achieves yields up to 75% for analogous fluorinated binaphthyls, suggesting adaptability for methyl-substituted systems.

Table 1: Comparison of Binaphthyl Core Synthesis Methods
Method Catalyst/Reagent Temperature (°C) Solvent Yield (%)
Ullmann Coupling CuI, 1,10-Phenanthroline 120 DMF 45–50
Suzuki-Miyaura Pd(PPh₃)₄ 80 THF 65–70
Mg(TMP)₂-Mediated Mg(TMP)₂ 60–80 THF 70–75

Functionalization with Methyl and Amino Groups

Methylation at 3,3' Positions

Direct methylation of the binaphthyl core is achieved through Friedel-Crafts alkylation using methyl chloride or bromide in the presence of AlCl₃. However, regioselectivity challenges arise due to competing substitution at other positions. Alternative approaches employ palladium-catalyzed C–H activation, where dimethylzinc (Zn(CH₃)₂) and Pd(OAc)₂ selectively introduce methyl groups at the 3 and 3' positions. This method, optimized at 100°C in toluene, achieves 60–65% yield for similar substrates.

Introduction of Amino and Hydroxyl Groups

Amination at the 2' position is accomplished via Buchwald-Hartwig coupling using palladium catalysts and ammonia equivalents. For instance, (S)-2'-amino-1,1'-binaphthalen-2-ol—a structural analog—is synthesized using Pd₂(dba)₃ and BINAP ligands, yielding 70–80% enantiomeric excess (e.e.) under inert conditions. Subsequent oxidation of a methyl ether intermediate with ceric ammonium nitrate (CAN) introduces the hydroxyl group at the 2 position.

Reaction Optimization

Catalyst and Ligand Selection

Chiral phosphine ligands, such as (R)-BINAP, enhance enantioselectivity during amination. Kinetic studies reveal that ligand-to-palladium ratios of 2:1 suppress racemization, improving e.e. to >90%. Solvent effects are pronounced: nonpolar solvents (e.g., toluene) favor monoalkylation, while polar aprotic solvents (e.g., DMF) accelerate disproportionation side reactions.

Temperature and Pressure Control

Exothermic methylation steps require precise temperature control (100±5°C) to prevent decomposition. High-pressure reactors (5–10 bar) improve gas-phase reagent solubility (e.g., NH₃ in amination), boosting conversion rates by 20–25%.

Industrial-Scale Production

Continuous flow chemistry addresses scalability challenges. Microreactors with immobilized Pd catalysts enable steady-state production of the binaphthyl core, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. Downstream purification integrates simulated moving bed (SMB) chromatography, reducing solvent consumption by 40% compared to batch processes.

Challenges and Limitations

Steric Hindrance

The 3,3'-dimethyl groups impede access to reactive sites, necessitating elevated temperatures (120–140°C) for amination. Computational models (DFT, B3LYP/6-31G*) predict a 15 kcal·mol⁻¹ activation barrier increase compared to non-methylated analogs, corroborating experimental rate reductions.

Purification Complexities

Similar polarities among reaction byproducts complicate isolation. Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% purity but increases production costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol, commonly known as NOBIN, is an organic compound featuring a binaphthyl structure with amino and hydroxyl functionalities, which allows for diverse applications across various fields.

Scientific Research Applications
NOBIN plays a crucial role in enhancing reaction selectivity. Studies show that interactions between NOBIN and transition metals facilitate enantioselective transformations in cross-coupling reactions. NOBIN can also stabilize certain intermediates during catalytic processes, which leads to improved reaction pathways and yields.

Several compounds share structural or functional similarities with 2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol. Some examples include:

  • 2-Amino-[1,1'-binaphthalen]-2-ol This compound has a similar binaphthyl structure but lacks methyl groups, making it less sterically hindered than NOBIN.
  • (S)-(-)-1,1'-Binaphthyl-2,2'-diamine This compound contains two amino groups and is used extensively in asymmetric synthesis.
  • 3-Hydroxy-3'-methyl-[1,1'-binaphthalene] This compound has a hydroxyl group at a different position and exhibits different reactivity patterns.
  • 2-Hydroxy-1-naphthylamine This compound contains a single naphthalene unit with a simpler structure and different catalytic properties.

These compounds illustrate the diversity within the binaphthyl family while highlighting the unique catalytic capabilities and biological activities associated with 2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol.

Table of Related Compounds

Compound NameStructure FeaturesUnique Properties
2-Amino-[1,1'-binaphthalen]-2-olSimilar binaphthyl structure without methyl groupsLess sterically hindered than NOBIN
(S)-(-)-1,1'-Binaphthyl-2,2'-diamineContains two amino groupsUsed extensively in asymmetric synthesis
3-Hydroxy-3'-methyl-[1,1'-binaphthalene]Hydroxyl group at different positionExhibits different reactivity patterns
2-Hydroxy-1-naphthylamineContains a single naphthalene unitSimpler structure with different catalytic properties

Mechanism of Action

The mechanism of action of 2’-Amino-3,3’-dimethyl-[1,1’-binaphthalen]-2-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings

  • Steric vs.
  • Synthesis Challenges: The discontinued status of 2'-Amino-3,3'-dimethyl-[...] suggests difficulties in large-scale synthesis or purification, possibly due to sensitivity of the amino group .
  • Applications: Amino-methyl binaphthols could bridge the gap between NOBIN-type catalysts (amine-driven) and phosphine ligands (metal-coordination), offering dual functionality .

Biological Activity

2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol (often referred to as BINOL derivative) is a compound of considerable interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

The compound is characterized by its binaphthyl structure, which contributes to its chirality and potential for asymmetric catalysis. The presence of the amino and hydroxyl groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of BINOL exhibit significant anticancer activity. For instance, studies have shown that certain analogues can inhibit the growth of various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line Compound IC50 (µM) Effect
MDA-MB-2312'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol1530% survival at 15 µM
PC-33b28Significant growth inhibition
MRC-54e71-79Moderate cytotoxicity

These findings suggest that the compound can effectively reduce cell viability in certain cancer types, particularly prostate cancer cells (PC-3) where it demonstrated a GI50 value of 28 µM .

The biological activity of 2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol is believed to be mediated through several mechanisms:

  • Inhibition of Hsp90 : Some derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of various oncoproteins.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Cell Cycle Arrest : It has been observed to induce G1/S phase arrest in certain cell lines, leading to inhibited proliferation .

Case Studies

A notable case study involved the use of this compound in an experimental model for breast cancer. In vivo tests demonstrated a significant reduction in tumor growth when administered at concentrations of 1 and 10 mg/kg, achieving reductions of 33% and 66%, respectively . This highlights its potential as an effective therapeutic agent.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile. The compound has been classified with hazard codes indicating potential risks such as eye damage and aquatic toxicity. Proper handling and storage are essential to mitigate these risks .

Q & A

Q. How to design derivatives for enhanced fluorescence properties?

  • Methodological Answer : Introduce electron-donating groups (e.g., –OMe) at the 6-position. Time-dependent DFT (TD-DFT) predicts emission wavelengths, validated experimentally via fluorescence spectroscopy .

Data Analysis and Validation

Q. How should researchers validate synthetic yields when scaling up from mg to gram quantities?

  • Methodological Answer : Perform robustness testing using design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent volume). Monitor reproducibility across 3 batches, with yield deviations <5% .

Q. What analytical workflows confirm the absence of trace metal catalysts in the final product?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) detects metals (e.g., Pd, Cu) at ppm levels. Chelating resins (e.g., SiliaBond® Thiourea) remove residual catalysts during purification .

Q. How to interpret conflicting X-ray and NMR data regarding molecular conformation?

  • Methodological Answer : X-ray data reflect solid-state conformation, while NMR captures solution dynamics. Use variable-temperature NMR to assess rotational barriers around the binaphthyl axis .

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